molecular formula C9H6N2OS B1405246 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde CAS No. 1823582-42-8

3-(Thiophen-2-yl)pyrazine-2-carbaldehyde

Cat. No.: B1405246
CAS No.: 1823582-42-8
M. Wt: 190.22 g/mol
InChI Key: ZEKDWKJFGLRMEU-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)pyrazine-2-carbaldehyde is a heterocyclic compound that features both thiophene and pyrazine rings Thiophene is a five-membered ring containing sulfur, while pyrazine is a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with pyrazine-2-carboxamide. This reaction is carried out in an ethyl-alcohol solution, resulting in the formation of the pyrazine Schiff base, (E)-N-{(thiophene-2-yl)methylene}pyrazine-2-carboxamide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Thiophen-2-yl)pyrazine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: It is utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or oxidative stress .

Comparison with Similar Compounds

    Thiophene-2-carbaldehyde: Shares the thiophene ring but lacks the pyrazine moiety.

    Pyrazine-2-carboxamide: Contains the pyrazine ring but lacks the thiophene moiety.

    Thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness: 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde is unique due to the combination of thiophene and pyrazine rings, which imparts distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

3-thiophen-2-ylpyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-6-7-9(11-4-3-10-7)8-2-1-5-13-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKDWKJFGLRMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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